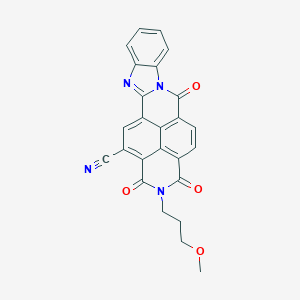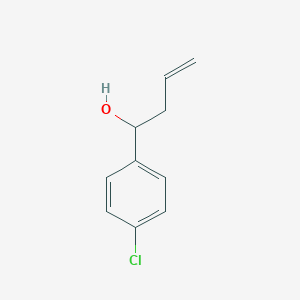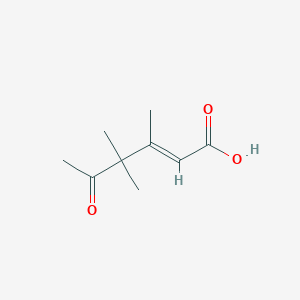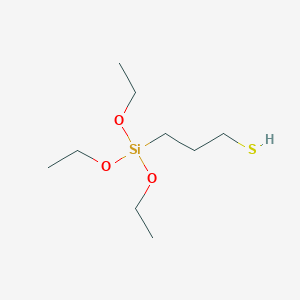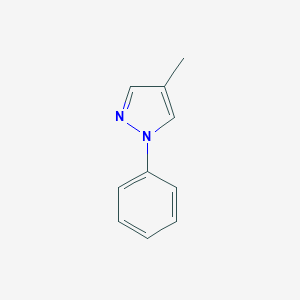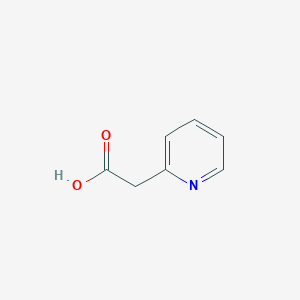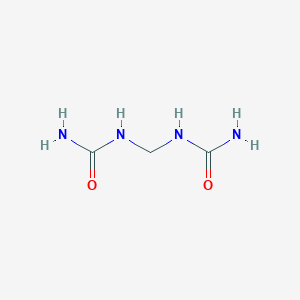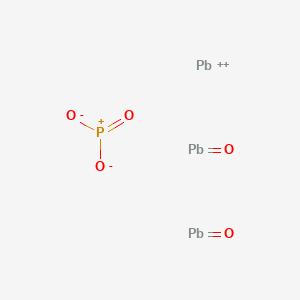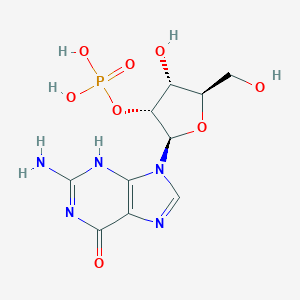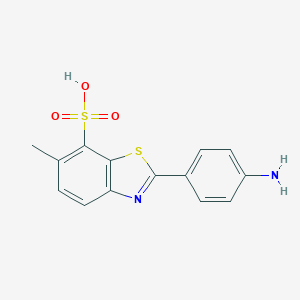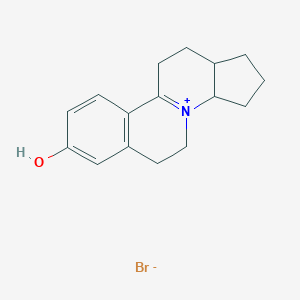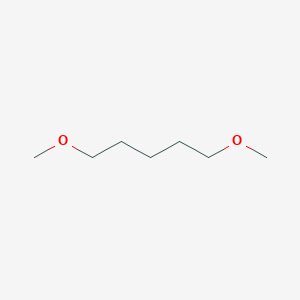
Naphthalene, decahydro-2,3-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Naphthalene, decahydro-2,3-dimethyl-, also known as tetralin, is a bicyclic hydrocarbon with the chemical formula C10H12. It is a colorless liquid with a mild aromatic odor and is used in various industrial applications, including as a solvent, fuel additive, and in the production of synthetic resins and plastics. In recent years, it has gained attention for its potential use in scientific research due to its unique properties.
Applications De Recherche Scientifique
Atmospheric Degradation Studies Studies have shown that naphthalene and its derivatives, including dimethyl derivatives, are subject to atmospheric degradation. Specifically, these compounds undergo nighttime degradation by gas-phase reactions with nitrate radicals. The rate constants for these reactions have been measured, providing valuable data for understanding the atmospheric behavior of these hydrocarbons (Phousongphouang & Arey, 2002).
Vibrational Spectroscopy and Molecular Structure A detailed study involving FTIR and FT Raman spectroscopy, along with ab-initio HF and DFT calculations, was conducted on 2,3-dimethyl naphthalene. This research provides insights into the molecular and vibrational structure of the compound, shedding light on the effects of methyl group substitution on its molecular properties (Prabhu, Periandy, & Mohan, 2011).
Anaerobic Biodegradation Pathways Research into the anaerobic degradation pathways of polycyclic aromatic hydrocarbons used naphthalene as a model compound. This study identified key intermediate metabolites and suggested a sequential reduction pathway for naphthalene degradation, providing a deeper understanding of the anaerobic biodegradation of such compounds (Zhang, Sullivan, & Young, 2004).
Polymer Synthesis and Properties Research has been conducted on the synthesis and characterization of decahydronaphthalene-containing polyesters. These studies revealed the thermal stability and optical properties of the resulting polymers, providing valuable insights for materials science and engineering (Dennis, Enokida, & Long, 2015).
Chemical and Supramolecular Applications A comprehensive review explored the developments in the field of naphthalene diimides, including their applications in supramolecular chemistry, sensors, and molecular devices. This review highlights the versatility and potential of naphthalene derivatives in various scientific fields (Kobaisi et al., 2016).
Propriétés
Numéro CAS |
1008-80-6 |
|---|---|
Nom du produit |
Naphthalene, decahydro-2,3-dimethyl- |
Formule moléculaire |
C12H22 |
Poids moléculaire |
166.3 g/mol |
Nom IUPAC |
2,3-dimethyl-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene |
InChI |
InChI=1S/C12H22/c1-9-7-11-5-3-4-6-12(11)8-10(9)2/h9-12H,3-8H2,1-2H3 |
Clé InChI |
UBGLIVPMNDOOTE-UHFFFAOYSA-N |
SMILES |
CC1CC2CCCCC2CC1C |
SMILES canonique |
CC1CC2CCCCC2CC1C |
Autres numéros CAS |
1008-80-6 |
Synonymes |
DECAHYDRO-2,3-DIMETHYLNAPHTHALENE |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



